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molecular formula C24H23N5OS B610799 StemRegenin 1 CAS No. 1227633-49-9

StemRegenin 1

Cat. No. B610799
M. Wt: 429.5 g/mol
InChI Key: BGFHMYJZJZLMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927281B2

Procedure details

2-(benzo[b]thiophen-3-yl)-6-chloro-9-isopropyl-9H-purine (2.2 g, 0.0067 mol) was suspended in anhydrous 2-propanol (70 mL) in a pressure tube. Tyramine (1.01 g, 0.0074 mol) was added. The tube was sealed and heated at 85° C. for 16 hr. Additional tyramine (0.50 g, 0.0037 mol) was added and the mixture was heated at 85° C. for 48 hr. The reaction was concentrated. Aqueous sodium bicarbonate solution was added to the residue, which was extracted with EtOAc. The combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography on silica gel, eluting with 50 to 85% EtOAc in hexane to afford a solid. The solid was triturated with methanol to provide the title compound as an off-white solid.
Name
2-(benzo[b]thiophen-3-yl)-6-chloro-9-isopropyl-9H-purine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([C:6]2[N:14]=[C:13]3[C:9]([N:10]=[CH:11][N:12]3[CH:15]([CH3:17])[CH3:16])=[C:8](Cl)[N:7]=2)[C:3]2[CH:19]=[CH:20][CH:21]=[CH:22][C:2]1=2.[NH2:23][CH2:24][CH2:25][C:26]1[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=1>CC(O)C>[S:1]1[CH:5]=[C:4]([C:6]2[N:14]=[C:13]3[C:9]([N:10]=[CH:11][N:12]3[CH:15]([CH3:17])[CH3:16])=[C:8]([NH:23][CH2:24][CH2:25][C:26]3[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=3)[N:7]=2)[C:3]2[CH:19]=[CH:20][CH:21]=[CH:22][C:2]1=2

Inputs

Step One
Name
2-(benzo[b]thiophen-3-yl)-6-chloro-9-isopropyl-9H-purine
Quantity
2.2 g
Type
reactant
Smiles
S1C2=C(C(=C1)C1=NC(=C3N=CN(C3=N1)C(C)C)Cl)C=CC=C2
Name
Quantity
70 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)O
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
NCCC1=CC=C(C=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 85° C. for 48 hr
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
Aqueous sodium bicarbonate solution was added to the residue, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 50 to 85% EtOAc in hexane
CUSTOM
Type
CUSTOM
Details
to afford a solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with methanol

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C(=C1)C1=NC(=C3N=CN(C3=N1)C(C)C)NCCC1=CC=C(C=C1)O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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